Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate is an organic compound with the molecular formula C11H13N3O5. It is a derivative of hydrazine and contains a nitrophenyl group, making it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate typically involves the reaction of methyl acetoacetate with 2-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate involves its interaction with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-{4-nitrophenyl}hydrazino)-4-oxobutanoate
- Methyl 4-[2-(2-nitrophenyl)hydrazino]-4-oxobutanoate
Uniqueness
Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate is unique due to its specific structural features, including the presence of both a nitrophenyl and a hydrazinyl group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H13N3O5 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C11H13N3O5/c1-19-11(16)7-6-10(15)13-12-8-4-2-3-5-9(8)14(17)18/h2-5,12H,6-7H2,1H3,(H,13,15) |
InChI Key |
YFAHQRKTIJVAJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.